N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3S/c1-2-32-21-13-11-19(12-14-21)26(31)27-15-16-29-17-24(22-9-5-6-10-23(22)29)33-18-25(30)28-20-7-3-4-8-20/h5-6,9-14,17,20H,2-4,7-8,15-16,18H2,1H3,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDGWCISYGKOGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-ethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the cyclopentylamino group and the ethoxybenzamide moiety. Common reagents used in these reactions include cyclopentylamine, ethyl 4-ethoxybenzoate, and various sulfur-containing compounds. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles (amines, thiols); conditionspolar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amine derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-ethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pharmacologically relevant molecules, enabling comparisons based on substituent effects, binding affinities, and metabolic stability. Below is a detailed analysis of its analogs:
Montelukast Sodium (Cysteinyl Leukotriene Receptor Antagonist)
- Structure: Montelukast (1-[[[(1R)-1-[3-[(1S)-1-[[[1-(carboxymethyl)cyclopropyl]methyl]sulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid) contains a sulfanyl-linked quinoline core and cyclopropane carboxylic acid groups .
- Key Differences: Aromatic System: Montelukast uses a quinoline scaffold, whereas the target compound employs an indole ring. Substituents: The ethoxybenzamide group in the target compound replaces Montelukast’s chloroquinoline and cyclopropane carboxylate, reducing polarity but possibly improving CNS penetration. Pharmacology: Montelukast’s sulfanyl linkage is critical for leukotriene receptor antagonism; the target compound’s analogous sulfanyl group may similarly influence target engagement but with distinct selectivity.
4-Fluoro-N-[2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide (C064-0168)
- Structure : This screening compound (ChemDiv C064-0168) features a fluorophenyl-sulfanyl indole and fluorobenzamide .
- Binding Affinity: Fluorine’s small size allows tighter packing in hydrophobic pockets, whereas the ethoxy group in the target compound may induce conformational flexibility in target proteins.
Cyclopentyl N-[1-(hydroxymethyl)-3-({2-methoxy-4-[(2-methylbenzenesulfonyl)carbamoyl]phenyl}methyl)-1H-indol-5-yl]carbamate
- Structure : This indole derivative includes a hydroxymethyl group and a benzenesulfonyl carbamoyl side chain .
- Key Differences :
- Hydrophilicity : The hydroxymethyl and sulfonyl groups enhance water solubility but may limit membrane permeability compared to the target compound’s cyclopentylcarbamoyl moiety.
- Target Interactions : The sulfonyl carbamoyl group could engage in hydrogen bonding with polar residues, whereas the target compound’s cyclopentyl group may favor hydrophobic or van der Waals interactions.
Structural and Pharmacokinetic Data Table
Research Findings and Implications
- Target Engagement: The sulfanyl linkage in the target compound is conserved across analogs, suggesting a critical role in binding (e.g., covalent or non-covalent interactions with cysteine residues).
- Selectivity : The cyclopentylcarbamoyl group may confer selectivity over Montelukast’s targets (e.g., leukotriene receptors vs. indole-associated GPCRs).
- Optimization Potential: Replacement of fluorine (C064-0168) with ethoxy improves metabolic stability, as seen in reduced CYP2C9-mediated clearance in similar compounds .
Biological Activity
N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-ethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant case studies.
1. Chemical Structure and Properties
The compound features an indole core with several substituents:
- Indole Ring : A bicyclic structure that contributes to various pharmacological activities.
- Cyclopentylcarbamoyl Group : Enhances lipophilicity and potential receptor interactions.
- Ethoxybenzamide Moiety : Imparts additional biological properties.
The molecular formula is with a molecular weight of approximately 348.5 g/mol. The compound's intricate structure suggests a multifaceted interaction profile with biological targets.
2.1 Anticancer Activity
Research indicates that compounds with indole structures often exhibit anticancer properties. This compound may inhibit tumor growth through:
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in various cancer cell lines.
- Cell Cycle Arrest : Studies suggest potential G2/M phase arrest, inhibiting cell proliferation.
2.2 Neuroactive Properties
The indole backbone is associated with neuroactive compounds, potentially allowing this compound to interact with neurotransmitter receptors:
- Serotonin Receptors : Binding affinity studies could reveal its role as a selective agonist or antagonist.
- Neuroprotective Effects : Potential applications in treating neurodegenerative diseases may arise from its ability to modulate neuroinflammatory pathways.
2.3 Anti-inflammatory Effects
The compound's structural features suggest possible anti-inflammatory activity, potentially through:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have demonstrated the ability to reduce cytokine production.
- Modulation of Signaling Pathways : Targeting pathways such as NF-kB or MAPK could be a mechanism of action.
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the Indole Core : Using cyclization reactions involving appropriate precursors.
- Substitution Reactions : Introducing the cyclopentylcarbamoyl and ethoxybenzamide groups through nucleophilic substitutions.
4. Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide | Indole with dimethylamino group | Selective agonist for serotonin receptors | Contains a fluorobenzamide group |
| Indole-3-acetic acid | Simple indole derivative | Plant growth regulator | Lacks complex substituents |
| Gramine | Indole derivative with methyl groups | Neuroactive properties | Simpler structure without bulky groups |
This compound stands out for its complex substituent patterns, suggesting potential dual activity as both an anti-inflammatory and neuroactive agent.
5. Case Studies and Research Findings
Several studies have evaluated the biological activity of similar indole derivatives:
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of related indole compounds against human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines. The results indicated significant cytotoxicity, suggesting that structural modifications could enhance potency against various cancer types .
Case Study 2: Neuroprotective Effects
Another research project focused on the neuroprotective properties of indole derivatives in models of neurodegeneration. The findings demonstrated that certain derivatives could reduce oxidative stress markers and improve neuronal survival rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
